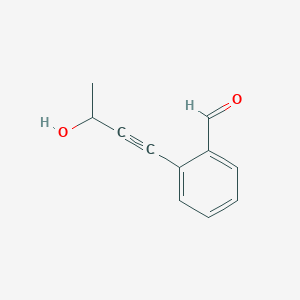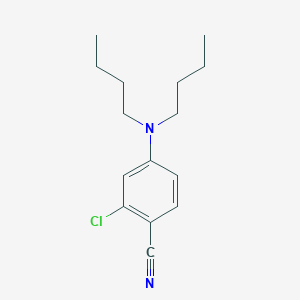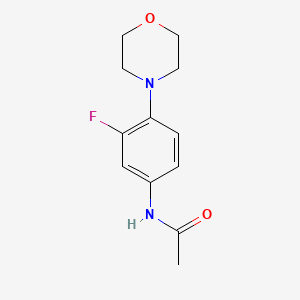
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide typically involves the bromination of 5-methoxy-4,6-dimethylpyridine-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxamide group can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, acids, or ketones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Scientific Research Applications
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of novel materials with specific properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 5-Bromo-4,6-dimethyl-2-pyridinamine
Uniqueness
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-4-6(9(11)13)8(10)12-5(2)7(4)14-3/h1-3H3,(H2,11,13) |
InChI Key |
PATKKAMVWYXHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1OC)C)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)

![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)


![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)


![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)


